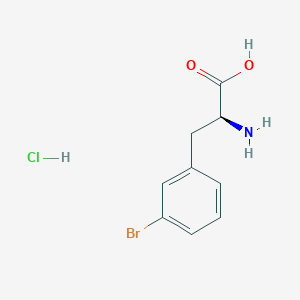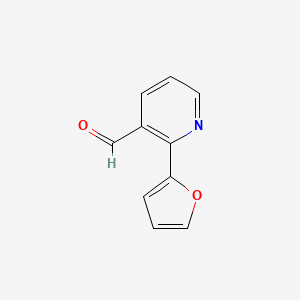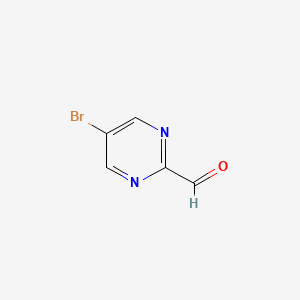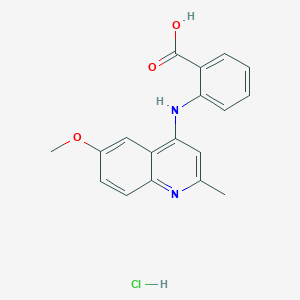
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine is a heterocyclic compound that is used in a variety of scientific research applications. It is a valuable synthetic intermediate in organic synthesis and can be used to synthesize various compounds. In addition, 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine has been studied for its potential biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Application in Kinase Inhibitors
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine and its derivatives have been extensively studied in the synthesis of kinase inhibitors. An optimized synthesis approach for potent p38α mitogen-activated protein kinase inhibitors was reported, improving overall yield and versatility (El-Gokha, Laufer, & Koch, 2015).
Role in Fluorescence Technologies
This compound also plays a role in the development of new classes of fluorophores. The efficient route to indolizino[3,2-c]quinolines, a new class of fluorophores, was achieved through the condensation of several 2-methylpyridines, suggesting potential applications as fluorescent probes in biomedical research (Park et al., 2015).
Reactivity Studies
The compound's reactivity has been explored in various contexts. For instance, studies on the reactivity of halogenopyridines towards different bases revealed insights into reaction mechanisms and potential synthetic applications (Zoest & Hertog, 2010).
Synthesis of Cognition Enhancers
In pharmaceutical chemistry, derivatives of 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine have been utilized in the synthesis of cognition enhancer drugs. An example is the preparation of DMP 543, a cognition enhancer drug candidate, using 2-fluoro-4-methylpyridine (Pesti et al., 2000).
Development in Light Emitting Diodes (OLEDs)
This compound has also found application in the development of organic light-emitting diodes (OLEDs). Studies on spectral characterizations and photophysical properties of synthesized derivatives have indicated their suitability as electroluminescent materials in OLED applications (Lakshmanan, Shivaprakash, & Nair, 2015).
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-4-5-15-7-11(8)10-3-2-9(13)6-12(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQKZQGMOWQVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)
![2-Chloro-N-[3-(dimethylamino)propyl]nicotinamide hydrochloride](/img/structure/B1441890.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
![6-Bromo-2-methylthiazolo[5,4-b]pyridine](/img/structure/B1441893.png)




![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)


![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)

